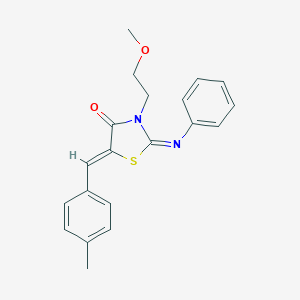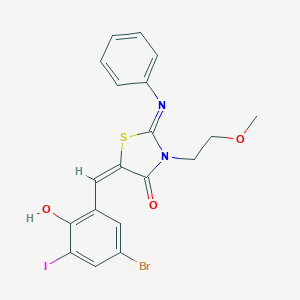![molecular formula C21H17N3O3S B306657 N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide, commonly known as NBPMBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow powder with a molecular formula of C19H16N4O3S and a molecular weight of 388.42 g/mol.
Mechanism of Action
The mechanism of action of NBPMBH is not fully understood. However, it has been proposed that NBPMBH may act by inhibiting the activity of enzymes or by inducing apoptosis in cancer cells. It has also been suggested that NBPMBH may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
NBPMBH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. NBPMBH has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, NBPMBH has been shown to have antioxidant activity, which may help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using NBPMBH in lab experiments is its versatility. It can be used in a wide range of applications, including antibacterial, antifungal, and antitumor studies. In addition, NBPMBH is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using NBPMBH is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of NBPMBH for use in lab experiments.
Future Directions
There are several future directions for the study of NBPMBH. One area of research is the development of new methods for synthesizing NBPMBH that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of NBPMBH, which may lead to the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer. Additionally, further studies are needed to determine the toxicity of NBPMBH and its potential side effects in humans.
Synthesis Methods
NBPMBH can be synthesized through a simple reaction between 4-[(phenylsulfanyl)methyl]benzohydrazide and 3-nitrobenzaldehyde. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified through recrystallization to obtain pure NBPMBH.
Scientific Research Applications
NBPMBH has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, NBPMBH has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
Product Name |
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide |
|---|---|
Molecular Formula |
C21H17N3O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-4-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C21H17N3O3S/c25-21(23-22-14-17-5-4-6-19(13-17)24(26)27)18-11-9-16(10-12-18)15-28-20-7-2-1-3-8-20/h1-14H,15H2,(H,23,25)/b22-14+ |
InChI Key |
OZONBNVTNJRGOM-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)

![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)
![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
